Cas no 1805871-60-6 (7-Iodo-1H-benzimidazole-5-sulfonyl chloride)

7-Iodo-1H-benzimidazole-5-sulfonyl chloride is a specialized heterocyclic compound featuring both an iodo substituent and a reactive sulfonyl chloride group. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex benzimidazole derivatives. The iodine moiety offers a versatile handle for further functionalization via cross-coupling reactions, while the sulfonyl chloride group enables efficient derivatization into sulfonamides or sulfonate esters. Its high reactivity and selectivity are advantageous in pharmaceutical and agrochemical research, where precise molecular modifications are required. The compound’s stability under controlled conditions ensures reliable performance in multi-step synthetic routes. Suitable for use in medicinal chemistry and material science applications.
7-Iodo-1H-benzimidazole-5-sulfonyl chloride structure
1805871-60-6 structure
Product name:7-Iodo-1H-benzimidazole-5-sulfonyl chloride
CAS No:1805871-60-6
MF:C7H4ClIN2O2S
Molecular Weight:342.541331291199
CID:4824951

7-Iodo-1H-benzimidazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 7-Iodo-1H-benzimidazole-5-sulfonyl chloride
    • インチ: 1S/C7H4ClIN2O2S/c8-14(12,13)4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
    • InChIKey: ZQVHKZVUZWZLMM-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC2=C1N=CN2)S(=O)(=O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 318
  • トポロジー分子極性表面積: 71.2
  • XLogP3: 2.2

7-Iodo-1H-benzimidazole-5-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A061004590-250mg
7-Iodo-1H-benzimidazole-5-sulfonyl chloride
1805871-60-6 98%
250mg
$898.82 2022-04-01
Alichem
A061004590-1g
7-Iodo-1H-benzimidazole-5-sulfonyl chloride
1805871-60-6 98%
1g
$1,982.04 2022-04-01
Alichem
A061004590-500mg
7-Iodo-1H-benzimidazole-5-sulfonyl chloride
1805871-60-6 98%
500mg
$1,152.76 2022-04-01

7-Iodo-1H-benzimidazole-5-sulfonyl chloride 関連文献

7-Iodo-1H-benzimidazole-5-sulfonyl chlorideに関する追加情報

7-Iodo-1H-Benzimidazole-5-Sulfonyl Chloride (CAS No. 1805871-60-6)

7-Iodo-1H-benzimidazole-5-sulfonyl chloride, also known by its CAS number 1805871-60-6, is a highly specialized organic compound with significant applications in various fields of chemical research and synthesis. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with a broad range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the iodine atom at the 7-position and the sulfonyl chloride group at the 5-position imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

The structure of 7-Iodo-1H-benzimidazole-5-sulfonyl chloride consists of a benzene ring fused with an imidazole ring, where the imidazole nitrogen is protonated (hence the "1H" designation). The iodine substituent at position 7 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various reactions. The sulfonyl chloride group at position 5 is highly reactive, making it an excellent electrophile in nucleophilic substitution reactions. This combination of functional groups makes the compound versatile for use in constructing complex molecules, particularly in drug discovery and development.

Recent studies have highlighted the potential of benzimidazole derivatives as inhibitors of various enzymes and proteins involved in disease pathways. For instance, research has shown that certain benzimidazole-based compounds exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. The iodine substituent in 7-Iodo-1H-benzimidazole-5-sulfonyl chloride can enhance the bioavailability and pharmacokinetic properties of derivatives, making them more suitable for therapeutic applications.

In terms of synthesis, 7-Iodo-1H-benzimidazole-5-sulfonyl chloride can be prepared via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of an appropriate benzimidazole derivative with an iodoarene under catalytic conditions. The sulfonyl chloride group can be introduced through sulfonation followed by chlorination or via direct sulfonation using thionyl chloride. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieving high yields and purity.

The compound's reactivity makes it a valuable building block in organic synthesis. For example, it can be used to prepare sulfonamides by reacting with amines or to form esters with alcohols. These derivatives find applications in pharmaceuticals, where they can modulate biological activities such as enzyme inhibition or receptor binding. Additionally, the iodine substituent allows for further functionalization through iodide exchange reactions, enabling the construction of diverse molecular architectures.

In materials science, benzimidazole derivatives, including those derived from 7-Iodo-1H-benzimidazole-5-sulfonyl chloride, have been explored for their potential as precursors to advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, including high surface area and tunable pore sizes, which make them attractive for gas storage and separation applications.

The handling and storage of 7-Iodo-1H-benzimidazole-5-sulfonyl chloride require careful consideration due to its reactivity. It should be stored in a cool, dry place away from light and moisture to prevent degradation. Additionally, appropriate personal protective equipment should be used during handling to minimize exposure risks.

In conclusion, 7-Iodo-1H-benzimidazole-5-sulfonyl chloride is a versatile compound with significant potential in both academic research and industrial applications. Its unique combination of functional groups makes it an invaluable tool for constructing complex molecules with tailored properties. As research continues to uncover new applications for benzimidazole derivatives, this compound will likely play an increasingly important role in advancing chemical science and technology.

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